Home > Products > Screening Compounds P245 > GLP-1(28-36)amide
GLP-1(28-36)amide - 1225021-13-5

GLP-1(28-36)amide

Catalog Number: EVT-2793093
CAS Number: 1225021-13-5
Molecular Formula: C54H85N15O9
Molecular Weight: 1088.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 (28-36) amide is a nonapeptide derived from the C-terminal region of glucagon-like peptide-1, which plays a significant role in glucose metabolism and insulin regulation. Initially considered a metabolically inactive byproduct, recent studies have revealed its potential therapeutic effects, particularly in the context of type 2 diabetes mellitus and metabolic disorders. This peptide is synthesized through the enzymatic cleavage of glucagon-like peptide-1 by neutral endopeptidase, resulting in its unique biological functions.

Source

Glucagon-like peptide-1 (28-36) amide is primarily produced from the cleavage of glucagon-like peptide-1, which is secreted by L-cells in the intestine in response to nutrient intake. The enzymatic action of dipeptidyl peptidase IV and neutral endopeptidase facilitates this conversion, leading to the formation of several metabolites, including glucagon-like peptide-1 (28-36) amide itself .

Classification

This compound belongs to the class of incretin hormones, specifically categorized as a peptide hormone. It is recognized for its insulinotropic effects and its role in regulating glucose homeostasis. Its classification can be understood within the broader context of peptides that influence metabolic processes.

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 (28-36) amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Following synthesis, purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels (>98%) necessary for biological assays .

Technical Details

The synthesis process involves:

  1. Solid-phase Peptide Synthesis: Amino acids are coupled on a resin support.
  2. Cleavage: Once the desired sequence is assembled, it is cleaved from the resin.
  3. Purification: The crude product undergoes HPLC purification to isolate glucagon-like peptide-1 (28-36) amide from other byproducts.
  4. Characterization: Verification through mass spectrometry and amino acid composition analysis confirms the identity and purity of the synthesized peptide .
Molecular Structure Analysis

Structure

Glucagon-like peptide-1 (28-36) amide has a specific amino acid sequence represented as FIAWLVKGRamide. This sequence indicates its composition and structural characteristics that are crucial for its biological activity.

Data

The molecular weight of glucagon-like peptide-1 (28-36) amide is approximately 1090 Da. Its structure includes:

  • Amino Acid Composition: 9 amino acids.
  • Functional Groups: The presence of an amide group at the C-terminal enhances its stability against enzymatic degradation.
Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 (28-36) amide participates in various biochemical reactions primarily through receptor-mediated pathways. Its interactions with cellular receptors lead to downstream signaling cascades that influence metabolic processes.

Technical Details

Key reactions include:

  1. Binding to Receptors: It interacts with G-protein coupled receptors on pancreatic beta cells, influencing insulin secretion.
  2. Metabolic Stability: The compound exhibits rapid metabolism in vivo, with a half-life of approximately 13 minutes in human hepatocytes, indicating its transient nature within biological systems .
Mechanism of Action

Process

The mechanism through which glucagon-like peptide-1 (28-36) amide exerts its effects involves multiple pathways:

  1. Insulin Secretion: It enhances insulin secretion from pancreatic beta cells via receptor activation.
  2. Mitochondrial Targeting: The peptide enters hepatocytes and targets mitochondria, modulating oxidative stress and reducing gluconeogenesis .
  3. Cell Survival: It protects beta cells from apoptosis induced by glucotoxicity through mitochondrial-mediated signaling pathways .

Data

Studies have demonstrated that administration of glucagon-like peptide-1 (28-36) amide can significantly improve glucose tolerance and reduce fasting glucose levels in animal models, indicating its potential therapeutic applications in metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide-1 (28-36) amide is a white to off-white powder that is soluble in water and physiological saline solutions. It should be stored at low temperatures to maintain stability.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to enzymatic degradation; hence, it requires careful handling.
  • pH Sensitivity: Optimal activity often occurs within physiological pH ranges.

Relevant data indicate that glucagon-like peptide-1 (28-36) amide has a relatively short half-life due to rapid metabolism by enzymes like dipeptidyl peptidase IV .

Applications

Scientific Uses

Glucagon-like peptide-1 (28-36) amide has garnered interest for its potential applications in:

  1. Diabetes Treatment: As a therapeutic agent for improving glycemic control in type 2 diabetes patients.
  2. Weight Management: Investigated for its role in inhibiting weight gain through modulation of metabolic pathways.
  3. Cell Protection Studies: Used in research focusing on protecting pancreatic beta cells from stress-induced damage.

Recent studies highlight its multifaceted roles beyond being merely a degradation product of glucagon-like peptide-1, suggesting significant implications for future therapeutic strategies targeting metabolic disorders .

Biosynthesis and Metabolic Processing of GLP-1(28–36)amide

Enzymatic Cleavage Pathways Involving Neutral Endopeptidase (NEP 24.11)

GLP-1(28-36)amide is a nonapeptide (FIAWLVKGRamide) generated through the proteolytic processing of full-length GLP-1, primarily by the membrane-bound metallopeptidase Neutral Endopeptidase 24.11 (NEP 24.11). NEP 24.11 cleaves the precursor peptides GLP-1(7-36)amide or GLP-1(9-36)amide at internal sites proximal to hydrophobic residues (Phe²⁸, Leu³²), liberating the C-terminal fragment [1] [3] [10]. This enzyme, widely expressed in endothelial cells, vascular smooth muscle, renal epithelia, and hepatocytes, exhibits a substrate preference for peptides containing bulky hydrophobic amino acids, making GLP-1 an ideal target [1] [10]. While Dipeptidyl Peptidase-4 (DPP-IV) mediates the initial N-terminal truncation of GLP-1(7-36)amide to GLP-1(9-36)amide, NEP 24.11 acts as the primary endoprotease responsible for the secondary cleavage yielding GLP-1(28-36)amide [10]. Studies in pigs demonstrated that combined inhibition of DPP-IV and NEP 24.11 significantly enhances intact GLP-1(7-36)amide stability and potentiates its insulinotropic effects compared to DPP-IV inhibition alone, confirming NEP's substantial role (up to 50% degradation contribution) in GLP-1 metabolism in vivo [10].

Table 1: Enzymatic Cleavage Patterns of GLP-1 Leading to GLP-1(28-36)amide Formation

Precursor PeptideCleaving EnzymeCleavage SitePrimary ProductSecondary Cleavage
GLP-1(7-36)amideDPP-IVAla⁸-Glu⁹GLP-1(9-36)amideSubstrate for NEP 24.11
GLP-1(9-36)amideNEP 24.11Arg²⁷-Phe²⁸GLP-1(28-36)amideTerminal metabolite
GLP-1(7-36)amideNEP 24.11Multiple sitesGLP-1(28-36)amide + other fragmentsDirect generation

Tissue-Specific Generation and Degradation Dynamics in Hepatic and Renal Systems

The generation and catabolism of GLP-1(28-36)amide exhibit significant tissue-specific dynamics, particularly in the liver and kidneys. Hepatocytes possess high NEP 24.11 expression, particularly on bile canalicular membranes, facilitating efficient intracellular uptake and cleavage of circulating GLP-1 precursors [2] [6]. Within hepatocytes, GLP-1(28-36)amide rapidly localizes to mitochondria, co-localizing with MitoTracker dyes, where it suppresses gluconeogenesis and reduces reactive oxygen species (ROS) [2]. Degradation studies in isolated hepatocytes reveal further processing: human hepatocytes metabolize GLP-1(28-36)amide into smaller peptides like GLP-1(29-36)amide and GLP-1(31-36)amide via hepatic endopeptidases [6]. The plasma half-life of GLP-1(28-36)amide is short but differs between species: approximately 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes [3] [6]. Renal clearance also contributes significantly to systemic elimination due to the peptide's small size and susceptibility to renal NEP and other peptidases [8] [10]. Candoxatril (NEP inhibitor) studies in pigs demonstrated a dramatic reduction in the metabolic clearance rate (MCR) of C-terminal GLP-1 immunoreactivity (indicative of metabolites like GLP-1(28-36)amide), highlighting renal NEP's role [10].

Table 2: Degradation Dynamics of GLP-1(28-36)amide in Metabolic Tissues

Tissue/Cell TypePrimary Enzymes InvolvedHalf-life (t½)Key MetabolitesFunctional Consequence
Mouse HepatocytesHepatic endopeptidases, NEP~13 minutesGLP-1(29-36)amide, GLP-1(31-36)amideSuppressed gluconeogenesis, ↓ ROS
Human HepatocytesHepatic endopeptidases, NEP~24 minutesGLP-1(29-36)amide, GLP-1(31-36)amideSuppressed gluconeogenesis, ↑ ATP
Renal TubulesNEP 24.11, other peptidases<5 minutes (systemic)Smaller fragmentsSystemic clearance

Comparative Analysis of Proteolytic Processing Across Species (Human vs. Rodent Models)

Significant species-specific variations exist in the proteolytic generation and stability of GLP-1(28-36)amide. In vitro metabolism studies using cryopreserved hepatocytes show that mouse hepatocytes degrade GLP-1(28-36)amide faster (t½ = ~13 min) compared to human hepatocytes (t½ = ~24 min) [3] [6]. This difference correlates with observed efficacy concentrations in functional assays: mouse studies often report effects in the micromolar range (e.g., 0.01–10 μM for glucose suppression in hepatocytes), while some human cell line studies show cytoprotective effects at lower nanomolar concentrations (0.1–100 nM), potentially related to formulation or intrinsic cellular differences [1] [5] [6]. Furthermore, the enzymatic repertoire differs: NEP 24.11 inhibition with phosphoramidon significantly stabilizes GLP-1(28-36)amide in human hepatocytes but has less pronounced effects in mice, suggesting a more complex degradation cascade or involvement of additional enzymes in rodents [6]. These differences necessitate caution when extrapolating rodent pharmacokinetic and pharmacodynamic data to humans. The mitochondrial targeting and suppression of oxidative stress appear conserved across species, but the metabolic stability and precise cleavage patterns downstream of GLP-1(28-36)amide formation show divergence [2] [6].

Table 3: Cross-Species Comparison of GLP-1(28-36)amide Metabolism

ParameterMouse ModelsHuman SystemsKey Implications
Primary Generating EnzymeNEP 24.11NEP 24.11Conserved enzymatic pathway
Hepatocyte Half-life (t½)~13 minutes~24 minutesHuman peptide is more stable in vitro
Reported Effective Concentrations (Functional assays)Often micromolar (μM) range (e.g., 0.01-10 μM)Potentially nanomolar (nM) range (e.g., 0.1-100 nM)Species differences in sensitivity/potency
Effect of NEP Inhibition (e.g., Phosphoramidon)Moderate stabilizationSignificant stabilizationHuman degradation more NEP-dependent?
Downstream MetabolitesGLP-1(29-36)amide, GLP-1(31-36)amideGLP-1(29-36)amide, GLP-1(31-36)amideConserved cleavage sites

Properties

CAS Number

1225021-13-5

Product Name

GLP-1(28-36)amide

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide

Molecular Formula

C54H85N15O9

Molecular Weight

1088.37

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1

InChI Key

AYAZRBWYYBZITR-MJCVNZGZSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.